N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine
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Overview
Description
N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine is a synthetic organic compound characterized by the presence of dichlorophenyl and methoxyhexylidene groups attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine typically involves the reaction of 3,4-dichlorobenzaldehyde with 6-methoxyhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine: shares structural similarities with other hydroxylamine derivatives, such as N-hydroxybenzylideneamines and N-hydroxyalkylideneamines.
Dichlorophenyl derivatives: Compounds like 3,4-dichlorobenzaldehyde and 3,4-dichloroaniline have similar dichlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61719-15-1 |
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Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)-6-methoxyhexylidene]hydroxylamine |
InChI |
InChI=1S/C13H17Cl2NO2/c1-18-8-4-2-3-5-13(16-17)10-6-7-11(14)12(15)9-10/h6-7,9,17H,2-5,8H2,1H3 |
InChI Key |
JBHIHRWEZRKIGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC(=NO)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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